2-methoxy-5-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Description
2-methoxy-5-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S2 and its molecular weight is 394.55. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research has shown that compounds with benzenesulfonamide derivatives can exhibit significant photophysical and photochemical properties, making them potential candidates for photodynamic therapy (PDT). For instance, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
HIV-1 Prevention
Compounds with methylbenzenesulfonamide structures have been studied for their potential as small molecular antagonists in the prevention of human HIV-1 infection. Synthesis and structural characterization of such compounds indicate their application as candidate compounds for drug development (Cheng De-ju, 2015).
Treatment of Cerebral Vasospasm
Oral administration of endothelin receptor antagonists, including compounds with benzenesulfonamide structures, has been explored for preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. This indicates the therapeutic potential of these compounds in specific medical conditions (Zuccarello et al., 1996).
Cognitive Enhancement
Benzenesulfonamide derivatives have also been identified as potent, selective 5-HT6 receptor antagonists with properties that could enhance cognitive function. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-15-5-6-17(24-2)19(14-15)26(22,23)20-9-12-21-10-7-16(8-11-21)18-4-3-13-25-18/h3-6,13-14,16,20H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVXYNFZDKPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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